molecular formula C13H11N2O7P B1197298 Bis(4-nitrophenyl) methylphosphonate CAS No. 6395-57-9

Bis(4-nitrophenyl) methylphosphonate

Cat. No.: B1197298
CAS No.: 6395-57-9
M. Wt: 338.21 g/mol
InChI Key: SDAYVSWWJWIHPP-UHFFFAOYSA-N
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Description

Bis(4-nitrophenyl) methylphosphonate, also known as this compound, is a useful research compound. Its molecular formula is C13H11N2O7P and its molecular weight is 338.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172834. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6395-57-9

Molecular Formula

C13H11N2O7P

Molecular Weight

338.21 g/mol

IUPAC Name

1-[methyl-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene

InChI

InChI=1S/C13H11N2O7P/c1-23(20,21-12-6-2-10(3-7-12)14(16)17)22-13-8-4-11(5-9-13)15(18)19/h2-9H,1H3

InChI Key

SDAYVSWWJWIHPP-UHFFFAOYSA-N

SMILES

CP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]

6395-57-9

Synonyms

is(4-nitrophenyl) methylphosphonate
bis(para-nitrophenyl) methylphosphonate
BNPMP

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methylphosphonic acid bis-(4-nitrophenyl) ester is prepared according to procedure E using 1 g of 4-nitrophenol, 12 ml of THF, 345 mg of sodium hydride at 50% in oil and 478 mg of methylphosphonic dichloride. 1.07 g of crude methylphosphonic acid bis-(4-nitrophenyl) ester are obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step Two
Quantity
478 mg
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Four

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